

A Comprehensive Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane

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Compound of Interest

Compound Name: 2-Hydroxymethyl-1,4-benzodioxane

Cat. No.: B143543

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-1,4-benzodioxane is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its benzodioxane core is a recurring motif in medicinal chemistry, associated with a range of pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological applications, with a focus on its reported antihepatotoxic and its role as a precursor to adrenergic agents.

Core Data Presentation

The fundamental physicochemical properties of **2-Hydroxymethyl-1,4-benzodioxane** are summarized in the table below for easy reference.

Property	Value
CAS Number	3663-82-9
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
Synonyms	1,4-Benzodioxan-2-methanol
Appearance	White to light yellow crystalline powder
Melting Point	87-90 °C

Synthesis Protocols

General Synthesis from Catechol and Epichlorohydrin

A common and direct method for the synthesis of **2-Hydroxymethyl-1,4-benzodioxane** involves the reaction of catechol with epichlorohydrin.

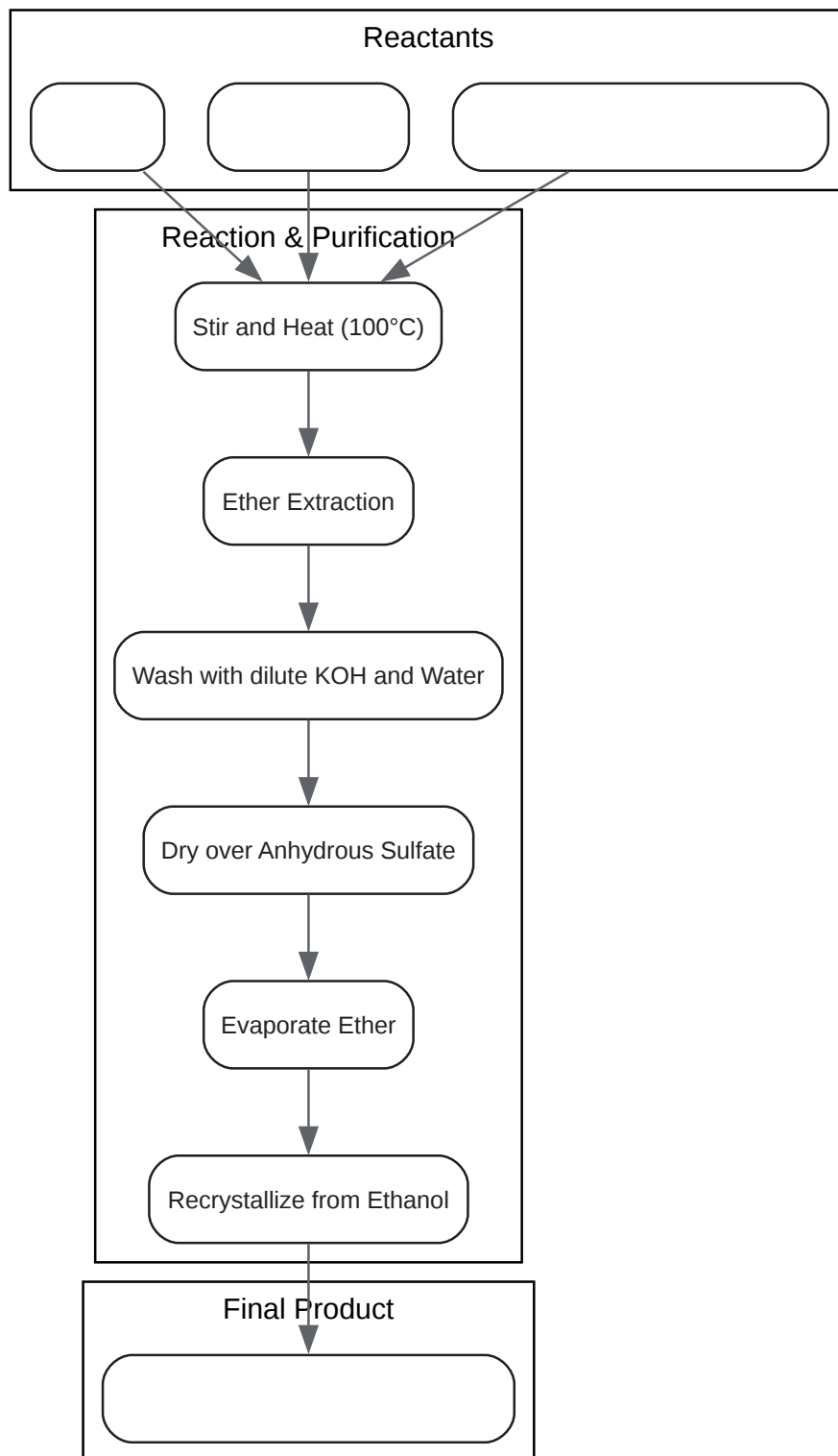
Materials:

- Catechol
- Epichlorohydrin
- 10% aqueous potassium hydroxide (KOH) solution
- Ether
- Ethanol
- Dilute potassium hydroxide solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- A mixture of 0.5 mole of catechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution is prepared.
- The mixture is stirred vigorously while being heated to 100°C.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is extracted with ether.
- The ether extract is washed sequentially with dilute potassium hydroxide solution and then with water.
- The washed ether extract is dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The ether is evaporated to yield the crude product.
- The crude product is recrystallized from ethanol to obtain pure **2-Hydroxymethyl-1,4-benzodioxane**.

General Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Hydroxymethyl-1,4-benzodioxane**.

Experimental Protocols: Biological Activity

Assessment

While **2-Hydroxymethyl-1,4-benzodioxane** itself is primarily an intermediate, it has been noted for its antihepatotoxic activity. Furthermore, the broader class of benzodioxanes is known for its interaction with adrenergic receptors. Below is a representative protocol for evaluating the antihepatotoxic potential of a compound, based on studies of similar benzodioxane derivatives.

In Vivo Antihepatotoxic Activity in a Rat Model

This protocol outlines a general procedure for inducing liver toxicity in rats using carbon tetrachloride (CCl₄) and evaluating the protective effects of a test compound.

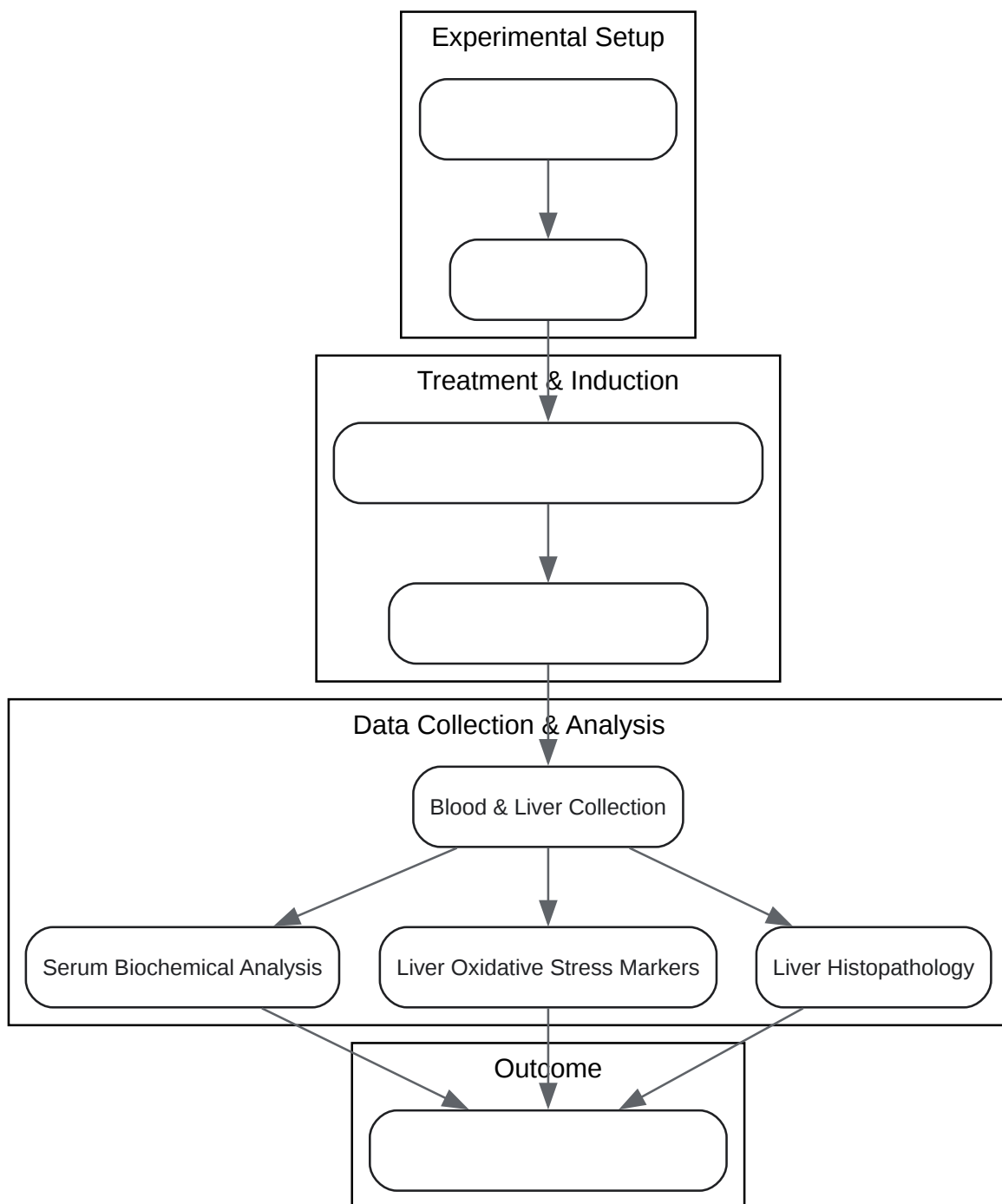
Materials:

- Male Wistar rats (180-200 g)
- Carbon tetrachloride (CCl₄)
- Olive oil
- Test compound (e.g., a derivative of **2-Hydroxymethyl-1,4-benzodioxane**)
- Standard hepatoprotective drug (e.g., Silymarin)
- Anesthetic (e.g., ether or isoflurane)
- Biochemical assay kits for liver function markers (e.g., ALT, AST, ALP, bilirubin)
- Kits for oxidative stress markers (e.g., MDA, NP-SH, TP)
- Formalin solution (10%)
- Hematoxylin and Eosin (H&E) stain

Procedure:

- Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week with free access to standard pellet diet and water.
- Grouping: Divide the animals into several groups (n=6 per group):
 - Group I (Normal Control): Receives the vehicle (e.g., olive oil) only.
 - Group II (Toxicant Control): Receives CCl₄ in olive oil.
 - Group III (Standard): Receives a standard drug (e.g., Silymarin) plus CCl₄.
 - Group IV, V, etc. (Test Groups): Receive different doses of the test compound plus CCl₄.
- Dosing Regimen: Administer the test compound or standard drug orally for a predefined period (e.g., 7 days). On the final day of treatment, induce hepatotoxicity in all groups except the normal control by intraperitoneal injection of CCl₄ (e.g., 1 ml/kg body weight, 1:1 in olive oil).
- Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture. Subsequently, euthanize the animals and excise the liver.
- Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for levels of liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.
- Oxidative Stress Markers: Homogenize a portion of the liver tissue to assess levels of Malondialdehyde (MDA), Non-Protein Sulfhydryls (NP-SH), and Total Protein (TP).
- Histopathology: Fix a section of the liver in 10% formalin, process it for paraffin embedding, section, and stain with H&E for microscopic examination of liver architecture.

In Vivo Hepatoprotectivity Assay Workflow

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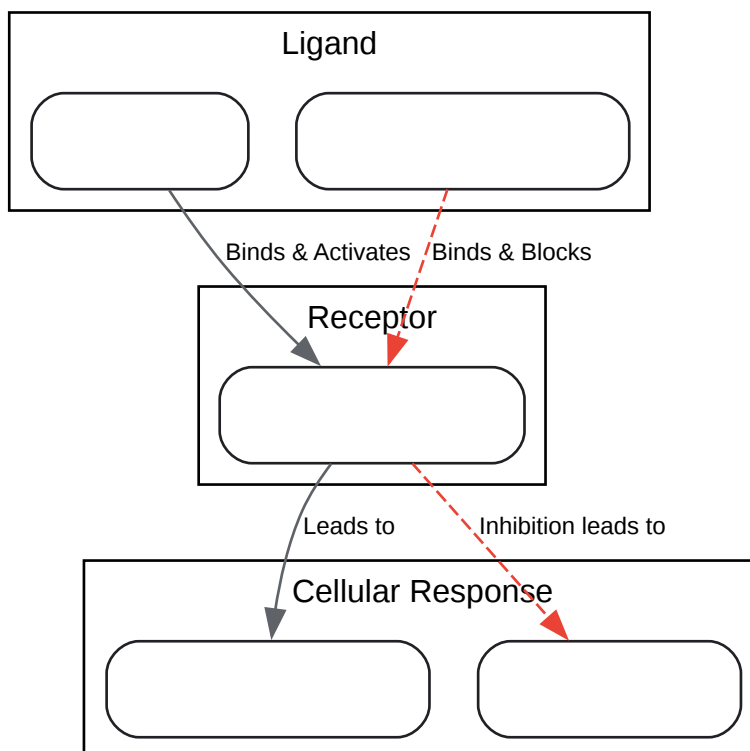
Caption: Workflow for evaluating the antihepatotoxic activity of a compound.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for **2-Hydroxymethyl-1,4-benzodioxane** are not extensively detailed in the public literature, the activities of related benzodioxane compounds suggest potential mechanisms. For instance, the antihepatotoxic effects of benzodioxane-containing compounds are often linked to their antioxidant properties, which can mitigate the oxidative stress induced by toxins like CCl₄. This involves quenching free radicals and restoring the levels of endogenous antioxidants.

As derivatives of **2-Hydroxymethyl-1,4-benzodioxane** are used to synthesize α -adrenergic antagonists, its core structure is relevant to the adrenergic signaling pathway. α -Adrenergic antagonists typically function by competitively blocking the α -adrenergic receptors (α_1 and α_2), thereby inhibiting the vasoconstrictive and other sympathomimetic effects of catecholamines like norepinephrine.

Hypothesized Adrenergic Antagonism Logic



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Caption: Logic of α -adrenergic receptor antagonism by benzodioxane derivatives.

Conclusion

2-Hydroxymethyl-1,4-benzodioxane is a key chemical entity with established synthetic utility and potential for biological activity. Its straightforward synthesis and the known pharmacological relevance of the benzodioxane scaffold make it a compound of continuing interest for researchers in medicinal chemistry and drug development. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the exploration and application of this versatile molecule.

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